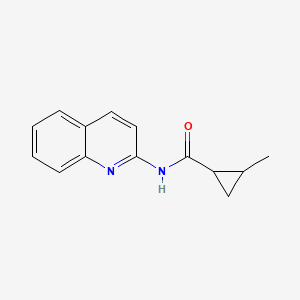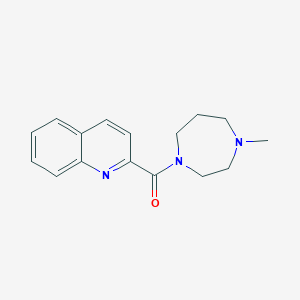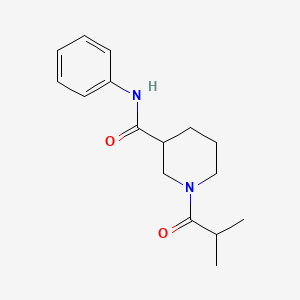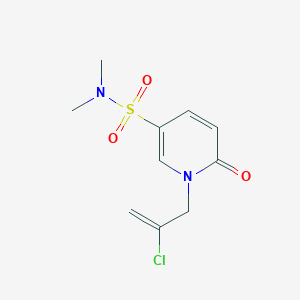
2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide, also known as MQCCA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have a unique mechanism of action, which makes it a promising tool for studying various biological processes. In
作用机制
The mechanism of action of 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide can alter the expression of genes involved in various biological processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide has been shown to have various biochemical and physiological effects. In addition to inhibiting the activity of HDACs, 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide has been shown to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound is also stable, which makes it easy to store and transport. However, there are also limitations to using 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide in lab experiments. One limitation is that the mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target the effects of 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide. Another limitation is that the compound has not been extensively studied in vivo, which limits its potential applications in animal models.
未来方向
There are several future directions for research on 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide. One direction is to further explore the mechanism of action of this compound. By understanding how 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide inhibits HDACs, researchers may be able to design more specific HDAC inhibitors for cancer therapy. Another direction is to study the effects of 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide in animal models. This will help to determine the potential applications of this compound in cancer therapy. Finally, researchers could explore the potential applications of 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide in other areas of scientific research, such as epigenetics and gene regulation.
Conclusion:
In conclusion, 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide is a synthetic compound with potential applications in scientific research. This compound has been shown to have a unique mechanism of action, which makes it a promising tool for studying various biological processes. While there are limitations to using 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide in lab experiments, there are also several future directions for research on this compound. By further exploring the potential applications of 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide, researchers may be able to develop new therapies for cancer and other diseases.
合成方法
2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide is a synthetic compound that can be synthesized using various methods. One of the most common methods involves the reaction of 2-methylquinoline with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to yield 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide. This synthesis method has been optimized to produce high yields of pure 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide.
科学研究应用
2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide has shown potential applications in various scientific research fields. One of the most promising applications is in the study of cancer. 2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
属性
IUPAC Name |
2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-9-8-11(9)14(17)16-13-7-6-10-4-2-3-5-12(10)15-13/h2-7,9,11H,8H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEMJPMPBZQVFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-quinolin-2-ylcyclopropane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468114.png)
![N-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B7468115.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B7468118.png)


![3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468132.png)



![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7468161.png)

![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione](/img/structure/B7468169.png)
